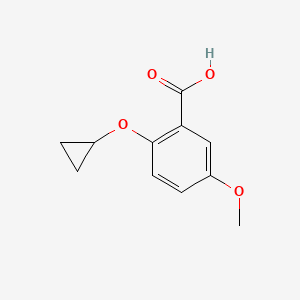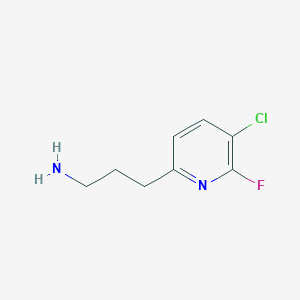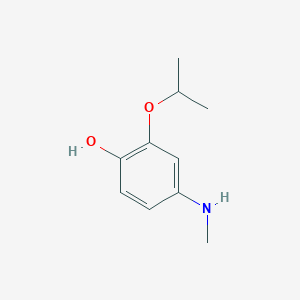
2-Hydroxy-5-(methylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(methylamino)benzoic acid is an aromatic carboxylic acid that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse biological activities and are commonly found in various plants. The structure of this compound includes a hydroxyl group and a methylamino group attached to a benzoic acid core, making it a versatile compound in both synthetic and natural chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-5-(methylamino)benzoic acid involves the conversion of 2-chloro-5-nitrobenzoic acid to 2-hydroxy-5-nitrobenzoic acid using aqueous potassium hydroxide (KOH) solution. This is followed by the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst . Another method involves the protection, condensation, and hydrolysis steps to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. The use of green chemistry approaches, such as one-pot synthesis, is becoming increasingly popular due to their efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(methylamino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for the reduction of nitro groups.
Substitution: Electrophilic substitution reactions typically use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(methylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(methylamino)benzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby preventing the formation of folic acid . This mechanism is similar to that of other aminosalicylic acids, which are known to exhibit bacteriostatic effects against Mycobacterium tuberculosis.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with a hydroxyl group at the ortho position.
p-Hydroxybenzoic Acid: A hydroxybenzoic acid with a hydroxyl group at the para position.
Protocatechuic Acid: A hydroxybenzoic acid with two hydroxyl groups at the ortho and meta positions.
Uniqueness
2-Hydroxy-5-(methylamino)benzoic acid is unique due to the presence of both a hydroxyl group and a methylamino group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
2-hydroxy-5-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12) |
Clave InChI |
VPYKBNTWFMYPKE-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


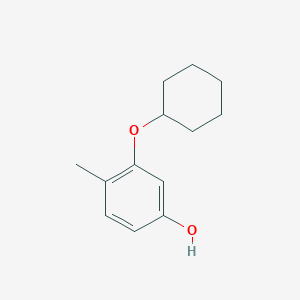

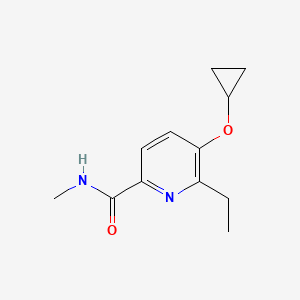
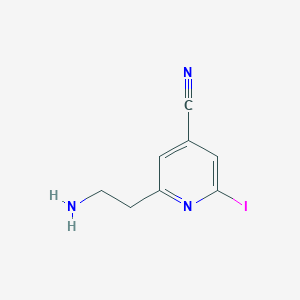
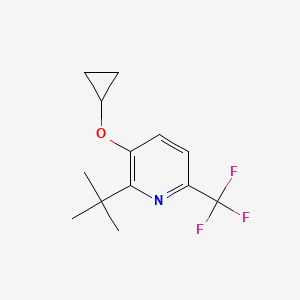
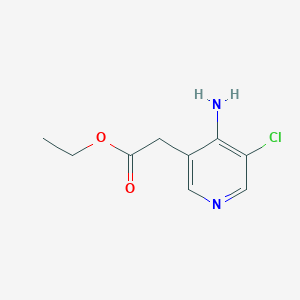
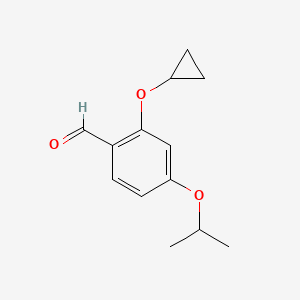
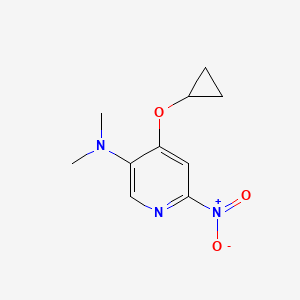

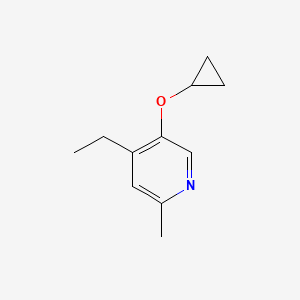
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
